2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide
CAS No.:
Cat. No.: VC16276260
Molecular Formula: C9H10Cl2N2O
Molecular Weight: 233.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10Cl2N2O |
|---|---|
| Molecular Weight | 233.09 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenyl)-2-(methylamino)acetamide |
| Standard InChI | InChI=1S/C9H10Cl2N2O/c1-13-8(9(12)14)6-3-2-5(10)4-7(6)11/h2-4,8,13H,1H3,(H2,12,14) |
| Standard InChI Key | NXKSOKIBHWIFJF-UHFFFAOYSA-N |
| Canonical SMILES | CNC(C1=C(C=C(C=C1)Cl)Cl)C(=O)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide (C₉H₁₀Cl₂N₂O) features a dichlorophenyl group attached to a central acetamide backbone modified by a methylamino substituent. The IUPAC name, 2-(2,4-dichlorophenyl)-2-(methylamino)acetamide, reflects its substitution pattern: chlorine atoms at positions 2 and 4 of the phenyl ring, a methylamino group (-NHCH₃) at the α-carbon, and an acetamide moiety (-NHCOCH₃).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀Cl₂N₂O |
| Molecular Weight | 233.09 g/mol |
| Exact Mass | 232.014 Da |
| Topological Polar Surface Area | 55.1 Ų |
| LogP (Octanol-Water) | 2.81 (estimated) |
The compound’s planar dichlorophenyl ring and flexible methylamino-acetamide chain create a hybrid geometry conducive to intermolecular interactions, such as hydrogen bonding and π-stacking.
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for its aromatic and aliphatic regions. The ¹H NMR spectrum typically shows:
Infrared (IR) spectroscopy confirms the presence of amide C=O stretching at ~1650 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key precursors:
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2,4-Dichlorophenylacetic acid: Provides the aromatic backbone.
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Methylamine: Introduces the methylamino group.
Coupling these subunits via amide bond formation constitutes the primary synthetic route .
Stepwise Synthesis
A representative protocol involves:
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Activation of the carboxylic acid: 2,4-Dichlorophenylacetic acid is treated with propylphosphonic anhydride (T3P) in dichloromethane to form the reactive mixed anhydride .
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Amine coupling: Methylamine is introduced under basic conditions (e.g., triethylamine) to yield the intermediate amide .
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Purification: Crude product is isolated via liquid-liquid extraction and purified by semi-preparative HPLC .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Carboxylic acid activation | T3P, CH₂Cl₂, 0°C → rt | 85% |
| Amide formation | Methylamine, Et₃N, 2 h, rt | 78% |
| Purification | HPLC (C18, 0.1% TFA) | >95% |
Challenges include managing the electron-withdrawing chlorine substituents, which can deactivate the phenyl ring toward electrophilic substitution during precursor synthesis .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic dichlorophenyl group. It is more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Stability studies indicate decomposition above 150°C, with no significant photodegradation under standard laboratory lighting.
Chromatographic Behavior
Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile) elutes the compound at ~7.2 minutes under gradient conditions . This retention time reflects moderate hydrophobicity, consistent with its LogP value.
Comparative Analysis with Structural Analogs
N-(2,6-Dichlorophenyl)-2-(2-thienyl)acetamide
This analog replaces the methylamino group with a thienyl ring, increasing molecular weight to 286.18 g/mol and LogP to 4.89 . The thiophene enhances π-π stacking but reduces aqueous solubility .
2-(2,4-Dichlorophenoxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Incorporating a sulfolane-modified pyrazole ring improves metabolic stability (t₁/₂ = 2.7 h in liver microsomes) compared to the parent compound .
Future Research Directions
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Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability.
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Target Deconvolution: CRISPR-Cas9 screens to identify molecular targets.
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Therapeutic Repurposing: Evaluation in antibiotic-resistant infections.
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